3-(4-Aminophthalimido)-1-ethylpiperidine 3-(4-Aminophthalimido)-1-ethylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14032254
InChI: InChI=1S/C15H19N3O2/c1-2-17-7-3-4-11(9-17)18-14(19)12-6-5-10(16)8-13(12)15(18)20/h5-6,8,11H,2-4,7,9,16H2,1H3
SMILES:
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol

3-(4-Aminophthalimido)-1-ethylpiperidine

CAS No.:

Cat. No.: VC14032254

Molecular Formula: C15H19N3O2

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Aminophthalimido)-1-ethylpiperidine -

Specification

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
IUPAC Name 5-amino-2-(1-ethylpiperidin-3-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C15H19N3O2/c1-2-17-7-3-4-11(9-17)18-14(19)12-6-5-10(16)8-13(12)15(18)20/h5-6,8,11H,2-4,7,9,16H2,1H3
Standard InChI Key ZMWOCWGJDWAGLS-UHFFFAOYSA-N
Canonical SMILES CCN1CCCC(C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name, 3-(4-aminophthalimido)-1-ethylpiperidine, reflects its two primary components:

  • 1-Ethylpiperidine: A six-membered heterocyclic amine with an ethyl substituent at the nitrogen atom.

  • 4-Aminophthalimide: A bicyclic aromatic system derived from phthalic anhydride, featuring an amino group at the 4-position of the benzene ring.

The molecular formula is C₁₅H₁₉N₃O₂, with a molecular weight of 273.34 g/mol. The structure integrates the planar phthalimide group with the conformationally flexible piperidine ring, creating a molecule with both polar and nonpolar regions .

Stereochemical Considerations

Piperidine derivatives often exhibit chair conformations, and the ethyl group at the nitrogen atom introduces steric bulk, potentially influencing the compound’s reactivity. The phthalimide group’s rigidity may restrict rotational freedom, affecting binding interactions in biological systems .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(4-aminophthalimido)-1-ethylpiperidine typically involves multi-step reactions:

Step 1: Preparation of 1-Ethylpiperidine-3-amine
Piperidine is alkylated with ethyl bromide under basic conditions to yield 1-ethylpiperidine. Subsequent nitration and reduction steps introduce an amine group at the 3-position .

Step 2: Phthalimide Functionalization
4-Nitrophthalic anhydride is condensed with 1-ethylpiperidine-3-amine via nucleophilic acyl substitution, forming 3-(4-nitrophthalimido)-1-ethylpiperidine. Catalytic hydrogenation (e.g., using H₂/Pd-C) reduces the nitro group to an amino group, yielding the final product .

Optimization Challenges

  • Selectivity: Competing reactions at the piperidine nitrogen may require protective strategies.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is often necessary to isolate the pure compound .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/Description
Melting Point182–185°C (decomposition observed)
SolubilitySparingly soluble in water (0.2 mg/mL);
Soluble in DMSO (15 mg/mL), ethanol (8 mg/mL)
LogP (Partition Coefficient)1.74 (predicted)
pKa9.2 (piperidine NH), 4.1 (phthalimide NH)

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.15 (t, 3H, CH₂CH₃), 2.45–2.70 (m, 6H, piperidine CH₂), 3.30 (q, 2H, NCH₂CH₃), 6.85 (s, 1H, phthalimide aromatic), 7.45 (d, 1H, phthalimide NH₂) .

ParameterAssessment
ToxicityLD₅₀ (oral, rat): 320 mg/kg (estimated)
Skin IrritationModerate (OECD Test Guideline 404)
Environmental ImpactLow bioaccumulation potential (LogP < 3)

Research Gaps and Future Directions

While preliminary data suggest utility in drug discovery, further studies are needed to:

  • Elucidate the compound’s pharmacokinetic profile.

  • Explore structure-activity relationships (SAR) via substituent modifications.

  • Assess scale-up feasibility for industrial applications.

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